molecular formula C7H2ClF5S B14049254 1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene

1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene

Cat. No.: B14049254
M. Wt: 248.60 g/mol
InChI Key: LUXKGZRNZUNRIO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts , organoboron reagents , and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways in chemical reactions. The compound’s effects are primarily due to its ability to participate in substitution, oxidation, reduction, and coupling reactions . The specific molecular targets and pathways involved depend on the context of its use, such as in the synthesis of pharmaceuticals or agrochemicals.

Biological Activity

1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene, also known by its CAS number 1805650-80-9, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity studies, and potential applications in medicinal chemistry.

  • Molecular Formula : C7_7H2_2ClF5_5S
  • Molecular Weight : 248.6 g/mol
  • CAS Number : 1805650-80-9

The compound features a chlorobenzene structure with multiple fluorine and sulfur substituents, which may contribute to its unique biological properties.

Cytotoxicity Studies

In vitro studies have shown that fluorinated aromatic compounds can possess cytotoxic effects against cancer cell lines. For instance:

  • MCF-7 and MDA-MB-231 Cell Lines : Similar compounds have demonstrated significant cytotoxicity in breast cancer cell lines, suggesting that this compound may also exhibit such effects. The mechanism often involves apoptosis induction and cell cycle arrest.

Toxicity Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound:

Study TypeFindings
Acute Toxicity High doses led to significant adverse effects on liver and kidneys in rodent models .
Chronic Exposure Long-term exposure resulted in nephropathy and changes in hematological parameters .
NOAEL A No Observed Adverse Effect Level (NOAEL) was established at 10 mg/kg based on liver effects .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates rapid absorption and distribution:

  • Bioavailability : Following oral administration in animal models, a substantial portion of the compound was exhaled unchanged, indicating minimal metabolism .
  • Half-Life : Reported half-life in blood was approximately 19 hours post-intravenous administration .

Case Studies

  • Study on Fluorinated Compounds : A study evaluated various fluorinated benzene derivatives for their anticancer properties. The results indicated that compounds with trifluoromethyl groups showed enhanced cytotoxicity against specific cancer cell lines, supporting further investigation into this compound's potential as an anticancer agent .
  • Toxicological Evaluation : A comprehensive evaluation of inhalation exposure highlighted potential reproductive toxicity at high concentrations. This underscores the importance of assessing exposure routes when evaluating safety profiles for industrial applications .

Properties

Molecular Formula

C7H2ClF5S

Molecular Weight

248.60 g/mol

IUPAC Name

1-chloro-2,4-difluoro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2ClF5S/c8-3-1-6(14-7(11,12)13)5(10)2-4(3)9/h1-2H

InChI Key

LUXKGZRNZUNRIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)SC(F)(F)F)F

Origin of Product

United States

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